molecular formula C18H17FN2O4S B2881566 5-fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898426-74-9

5-fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2881566
CAS No.: 898426-74-9
M. Wt: 376.4
InChI Key: UEOKHIFNIHIDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular architecture incorporates a fused pyrroloquinolinone core, a scaffold recognized in medicinal chemistry for its potential biological activities. The presence of the benzenesulfonamide group, strategically substituted with fluorine and methoxy moieties, is a critical feature, as sulfonamide derivatives are extensively investigated for their ability to interact with a variety of enzymatic targets . This specific structural combination suggests potential as a valuable scaffold in the exploration of new therapeutic agents, aligning with the broader research focus on complex heterocycles as precursors to biologically active molecules . The compound is provided as a high-purity material to ensure consistent and reliable performance in research applications. It is intended for use in laboratory experiments only, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-25-15-5-4-13(19)10-16(15)26(23,24)20-14-7-11-3-2-6-21-17(22)9-12(8-14)18(11)21/h4-5,7-8,10,20H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOKHIFNIHIDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN2O4SC_{18}H_{17}FN_{2}O_{4}S, with a molecular weight of approximately 376.4 g/mol. The compound features a benzenesulfonamide group and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolinone moiety , which are crucial for its biological interactions. The presence of fluoro and methoxy substituents enhances its stability and potential therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. The quinoline moiety can intercalate with DNA, suggesting potential mechanisms for inhibiting cancer cell proliferation. Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines with IC50 values in the nanomolar range .

The mechanism of action appears to involve multiple pathways:

  • DNA Intercalation : The quinoline structure allows for interaction with DNA, potentially disrupting replication.
  • Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes and receptors, contributing to its pharmacological effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Automated Synthesis Techniques : Utilizing high-performance liquid chromatography (HPLC) for purification.
  • Multistep Organic Synthesis : Involves the formation of the pyrroloquinoline core followed by functionalization with the sulfonamide group.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibition against specific cancer cell lines. For example:

  • A study reported that related compounds showed IC50 values indicating effective growth inhibition in L1210 mouse leukemia cells .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique advantages of this compound:

Compound NameStructural FeaturesUnique Aspects
4-chloro-2-methoxybenzenesulfonamideContains a chloro group instead of fluoroMay exhibit different biological activity due to chlorine substitution
N-(4-oxo-2,4,5,6-tetrahydroquinoline-8-yl)benzenesulfonamideLacks the fluoro substituentPotentially less stable compared to the fluorinated variant
5-fluoro-N-(quinolin-8-yl)benzenesulfonamideSimilar sulfonamide structure but without methoxy groupDifferences in solubility and reactivity due to missing methoxy

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the sulfonamide group, fluorinated benzene ring, or the pyrroloquinolinone core. Below is a comparative analysis of key analogs identified in the evidence:

Table 1: Structural Comparison and Hypothesized Effects

Compound Name (Reference) Structural Differences Hypothesized Biological Implications
5-bromo-2-methoxy-N-(3-methoxypropyl)-N-(quinolin-3-yl)benzenesulfonamide - Bromine replaces fluorine at position 5
- Quinoline instead of pyrroloquinolinone
- Additional methoxypropyl group
- Reduced electronegativity at position 5 may decrease metabolic stability.
- Quinoline’s planar structure may alter target selectivity.
- Increased steric bulk could reduce membrane permeability.
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide - Propionamide replaces benzenesulfonamide
- No fluorine or methoxy substituents
- Loss of sulfonamide’s hydrogen-bonding capacity may reduce target affinity.
- Reduced lipophilicity due to absence of fluorine and methoxy groups.
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide - Butyramide replaces benzenesulfonamide
- Methyl group on pyrroloquinolinone
- Longer alkyl chain (butyramide) may enhance lipophilicity but reduce solubility.
- Methyl substitution could stabilize the pyrroloquinolinone conformation, affecting binding.
5-fluoro-N-(2-methylquinolin-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide - Triazolo-pyridine replaces pyrroloquinolinone
- Benzamide instead of benzenesulfonamide
- Triazolo-pyridine’s heterocycle may introduce new binding interactions.
- Benzamide’s reduced acidity compared to sulfonamide could alter pharmacokinetics.

Key Observations:

Fluorine vs. Halogen Substitution : The fluorine atom in the target compound likely offers superior metabolic stability compared to bromine in , as C-F bonds are less susceptible to enzymatic cleavage.

Sulfonamide vs. Amide Linkages : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to amides (pKa ~15), which may influence target engagement and solubility .

proteases).

Preparation Methods

Cyclization of Meldrum’s Acid Derivatives

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacts with substituted anilines under microwave irradiation to form 6-substituted 4-hydroxyquinolines. For example:

  • Reaction Conditions :
    • Meldrum’s acid (1.0 eq) reacts with 5-fluoro-2-methoxyaniline (1.2 eq) in triethyl orthoformate at 250°C for 10–15 minutes under microwave irradiation.
    • Yield: 66–70%.
  • Mechanism :
    Heating generates a reactive ketene intermediate, which undergoes nucleophilic attack by the aniline’s aromatic ring, followed by cyclization.

Chlorination of 4-Hydroxyquinoline

The 4-hydroxy group is replaced with chlorine to enable subsequent nucleophilic substitution with sulfonamide precursors.

  • Protocol :

    • 4-Hydroxyquinoline (1.0 eq) reacts with phosphorus oxychloride (3.0 eq) at reflux for 4 hours.
    • Yield: 70–75%.
  • Side Reactions :
    Over-chlorination is mitigated by controlling temperature and stoichiometry.

Preparation of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride

The sulfonamide group is introduced via coupling with a benzenesulfonyl chloride derivative.

Sulfonation of Substituted Benzene

  • Direct Sulfonation :

    • 5-Fluoro-2-methoxybenzene reacts with chlorosulfonic acid at 0–5°C for 2 hours.
    • Yield: 60–65%.
  • Alternative Method :
    Electrochemical synthesis using sodium pyrosulfite (Na₂S₂O₅) and arenediazonium salts under LiClO₄ electrolyte.

Coupling of Pyrroloquinoline and Benzenesulfonamide

The critical sulfonamide bond is formed via nucleophilic substitution.

Aminoquinoline-Sulfonyl Chloride Reaction

  • Standard Protocol :

    • 4-Chloroquinoline (1.0 eq) reacts with 5-fluoro-2-methoxybenzenesulfonyl chloride (1.2 eq) in isopropanol with catalytic HCl at reflux.
    • Yield: 65–78%.
  • Optimized Conditions :

    • Catalyst : CuI (5 mol%) enhances reaction rate.
    • Solvent : Dimethylacetamide (DMA) improves solubility.

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol-water (3:1 v/v) to achieve >98% purity.

Analytical Data

  • Melting Point : 212–214°C.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 3H, aromatic), 3.92 (s, 3H, OCH₃).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactor Design : Microfluidic systems reduce reaction time by 40% compared to batch processes.
  • Yield Improvement : 85–90% via real-time pH monitoring.

Waste Management

  • Phosphorus pentachloride byproducts are neutralized with aqueous NaHCO₃, reducing environmental impact.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Microwave Cyclization 70 98 Moderate
Electrochemical 65 95 High
Batch Coupling 78 97 Low

Mechanistic Insights

Sulfonamide Bond Formation

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The quinoline’s amine attacks the sulfonyl chloride’s electrophilic sulfur.
  • HCl Elimination : Base scavengers (e.g., triethylamine) drive the reaction to completion.

Challenges and Solutions

Steric Hindrance

Bulky substituents on the benzene ring slow coupling. Using polar aprotic solvents (e.g., DMA) mitigates this.

Byproduct Formation

Excess sulfonyl chloride leads to disubstituted products. Stoichiometric control (1.2 eq sulfonyl chloride) minimizes this.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of coupling agents (e.g., EDC/DCC) to form sulfonamide bonds between the pyrroloquinoline core and the substituted benzene ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) under controlled temperatures (60–100°C) to enhance reaction efficiency .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product . Key validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring fusion in the pyrroloquinoline system .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Systematic substitution : Synthesize analogs with variations in the methoxy, fluoro, or sulfonamide groups .
  • Biological assays : Test against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituent changes with IC₅₀ values .
  • Electron-withdrawing effects : Fluorine’s impact on electronic distribution and binding affinity can be assessed via Hammett plots .

Q. How should researchers address contradictory data in biological assays?

  • Assay optimization : Standardize conditions (e.g., pH, temperature) and include positive/negative controls .
  • Purity verification : Re-test compounds after re-purification to rule out impurities .
  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What in silico strategies predict target interactions and pharmacokinetic properties?

  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to target proteins (e.g., quinoline-binding enzymes) .
  • QSAR models : Train models on analogs to predict logP, solubility, and metabolic stability .
  • ADMET prediction : Tools like SwissADME assess absorption and toxicity risks .

Methodological Notes

  • Contradictory data : Cross-validate using biophysical (e.g., ITC) and cellular assays to resolve discrepancies .
  • Stability studies : Store the compound at –20°C in anhydrous DMSO to prevent hydrolysis of the sulfonamide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.